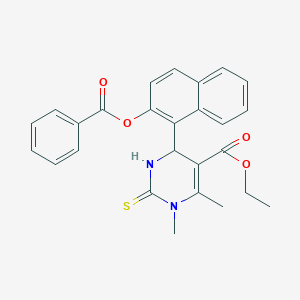

![molecular formula C18H18N2O3S B2929863 3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione CAS No. 1008962-92-2](/img/structure/B2929863.png)

3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

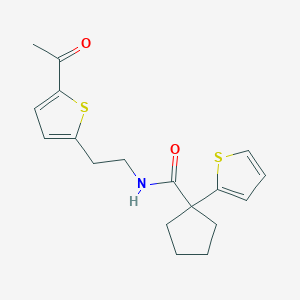

The compound “3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione” is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that have been studied for their potential use in the treatment of diabetes . The presence of the 3,4-dimethylphenyl and 2-methoxyphenyl groups suggests that this compound may have unique properties compared to other thiazolidinediones.

Wissenschaftliche Forschungsanwendungen

Chymase Inhibition

3-(3,4-Dimethylphenyl)-5-[(2-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione and its derivatives have been studied for their ability to selectively inhibit human heart chymase. Specifically, the 1-phenyl moiety in such compounds, including the 3,4-dimethylphenyl variant, has been found effective in inhibiting chymase, with high selectivity compared with other enzymes like chymotrypsin and cathepsin G. These findings are supported by molecular-modeling studies (S. Niwata et al., 1997).

Antineoplastic Potential

Thiazolidine-2,4-dione derivatives, including those related to this compound, have been synthesized and evaluated for antineoplastic (anti-cancer) properties. While preliminary biological data have not indicated significant activity in this area, the ongoing exploration into these compounds reveals the diverse potential of thiazolidine-2,4-dione derivatives in cancer research (R. F. Koebel et al., 1975).

ERK1/2 Inhibition for Cancer Therapy

Studies have also focused on the development of potential substrate-specific inhibitors of ERK1/2, a protein kinase involved in the transmission of signals within cells, using analogs of thiazolidine-2,4-dione. These inhibitors are being explored for their potential in treating conditions like leukemia by inhibiting cell proliferation and inducing apoptosis (Qianbin Li et al., 2009).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of thiazolidine-2,4-dione derivatives have been evaluated, with some compounds exhibiting weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. This suggests a potential application of these compounds in developing new antimicrobial agents (Rakia Abd Alhameed et al., 2019).

Corrosion Inhibition

Thiazolidinedione derivatives have also been investigated for their role in corrosion inhibition, particularly for mild steel in acidic environments. These studies reveal the potential industrial applications of such compounds in protecting metal surfaces from corrosion (M. Yadav et al., 2015).

Eigenschaften

IUPAC Name |

3-(3,4-dimethylphenyl)-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-11-8-9-13(10-12(11)2)20-17(21)16(24-18(20)22)19-14-6-4-5-7-15(14)23-3/h4-10,16,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOCOBUOZULINC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)

![3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2929792.png)

![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2929793.png)

![N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2929794.png)

![5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2929796.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2929799.png)

![3-Methoxy-N-methyl-N-[(1-quinolin-8-ylsulfonylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2929802.png)